2-Chloroethyl octyl sulfide

Vue d'ensemble

Description

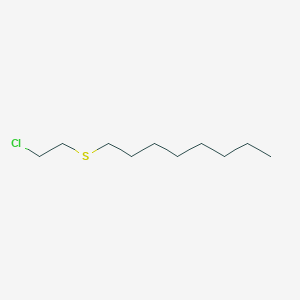

2-Chloroethyl octyl sulfide is an organosulfur compound with the molecular formula C10H21ClS. It is a colorless to pale yellow liquid that is part of the family of vesicant compounds, which are known for their blistering properties. This compound is structurally related to sulfur mustards, which have been extensively studied due to their use as chemical warfare agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl octyl sulfide typically involves the reaction of octyl mercaptan with 2-chloroethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield the desired product.

Reaction Scheme:

C8H17SH+ClCH2CH2OHHClC8H17SCH2CH2Cl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloroethyl octyl sulfide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert the compound back to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Sulfoxides (C10H21SOCl) and sulfones (C10H21SO2Cl).

Reduction: Octyl mercaptan (C8H17SH).

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloroethyl octyl sulfide has several applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of sulfur mustards and their analogs.

Biology: Employed in studies of cellular responses to vesicant exposure, including DNA damage and repair mechanisms.

Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organosulfur compounds.

Mécanisme D'action

The mechanism of action of 2-Chloroethyl octyl sulfide involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules. This leads to the formation of covalent bonds with DNA, proteins, and other cellular components, resulting in cellular damage and apoptosis. The molecular targets include DNA bases, leading to cross-linking and strand breaks, and proteins, causing enzyme inactivation and structural disruption.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroethyl ethyl sulfide: A smaller analog with similar vesicant properties.

Bis(2-chloroethyl) sulfide (Mustard Gas): A more toxic compound with two chloroethyl groups.

2-Hydroxyethyl octyl sulfide: A hydroxylated analog that undergoes different chemical reactions.

Uniqueness

2-Chloroethyl octyl sulfide is unique due to its longer alkyl chain, which affects its physical properties and reactivity. The longer chain increases its hydrophobicity, making it more suitable for applications in organic solvents and hydrophobic environments. Additionally, the compound’s reactivity can be fine-tuned by modifying the alkyl chain length, providing versatility in various chemical and biological applications.

Activité Biologique

2-Chloroethyl octyl sulfide is a chemical compound that exhibits significant biological activity primarily due to its role as a vesicant. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

This compound acts as a bifunctional alkylating agent , which means it can form covalent bonds with nucleophilic sites in biological molecules. This leads to:

- Alkylation of DNA and Proteins : The compound interacts with nucleophilic sites on DNA bases and proteins, resulting in cross-linking. This disrupts normal cellular functions and can trigger apoptosis (programmed cell death) through cellular damage.

- Formation of Reactive Intermediates : Upon exposure, the compound generates highly reactive intermediates that can further react with cellular components, exacerbating damage and contributing to its vesicant properties .

Biological Effects

The exposure to this compound has been linked to various biological effects, particularly in the context of skin and respiratory tissues:

- Vesication : The compound is known for causing blistering (vesication) on skin surfaces. Studies have demonstrated that it induces significant inflammatory responses and histopathological changes in mouse models .

- Cellular Damage : The alkylation process leads to the disruption of cellular integrity, affecting both DNA and protein function. This has implications for understanding potential therapeutic targets related to DNA damage repair mechanisms.

Case Studies

- Inflammatory Response in Mouse Models :

- Antioxidant Activity Comparison :

Data Tables

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Vesicant; induces apoptosis through DNA/protein damage | Alkylating agent with significant reactivity |

| Bis(2-chloroethyl) sulfide | Highly toxic; known as mustard gas | Contains two chloroethyl groups |

| 2-Hydroxyethyl octyl sulfide | Different reactivity due to hydroxyl group | Hydroxylated analog with altered properties |

Applications and Implications

The biological activity of this compound extends beyond its toxicological profile. Its ability to interact with cellular components opens avenues for research into:

- Therapeutic Targets : Understanding the mechanisms by which this compound induces cellular damage could inform the development of treatments for conditions related to DNA damage.

- Countermeasure Development : Insights from studies using animal models can lead to the formulation of protective agents against chemical warfare agents or industrial accidents involving similar compounds.

Propriétés

IUPAC Name |

1-(2-chloroethylsulfanyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAIOQAAUBRTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508686 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-38-5 | |

| Record name | 1-[(2-Chloroethyl)sulfanyl]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.